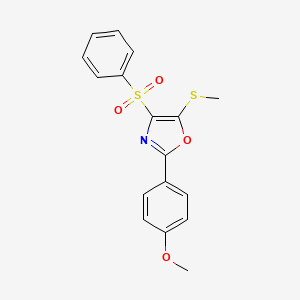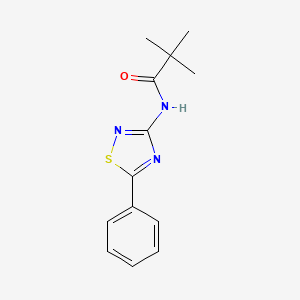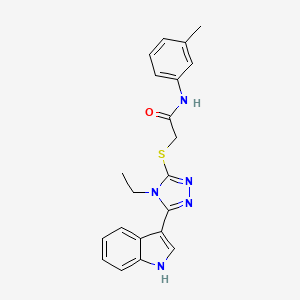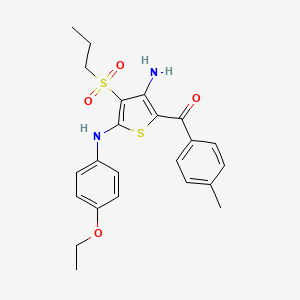
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylthio group, and a phenylsulfonyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phenylthiol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl, methylthio, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-5-(methylthio)oxazole: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazole:
2-(4-Methoxyphenyl)oxazole: Lacks both the methylthio and phenylsulfonyl groups, making it less complex and potentially less versatile.
Uniqueness
The combination of the methoxyphenyl, methylthio, and phenylsulfonyl groups in 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole imparts unique chemical and biological properties that distinguish it from similar compounds
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-21-13-10-8-12(9-11-13)15-18-16(17(22-15)23-2)24(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRYHJZAXYJIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)SC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2783625.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)
![N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2783629.png)
![1-[(4-methoxyphenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2783631.png)
![N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide](/img/structure/B2783633.png)
![ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate](/img/structure/B2783634.png)

![3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2783639.png)
![[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2783642.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2783646.png)
![[(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2783647.png)

